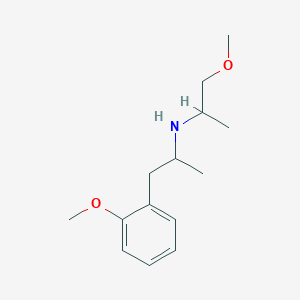
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine
Overview
Description
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine is an organic compound that belongs to the class of amines This compound features a methoxyphenyl group and a methoxypropan-2-yl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylamine and 1-methoxypropan-2-ol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield ketones or carboxylic acids.
Reduction: Reduction may produce primary or secondary amines.
Substitution: Substitution reactions can result in the formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Receptors: It may bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound could inhibit certain enzymes, affecting metabolic pathways.
Alter Signaling Pathways: It may influence signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-N-(1-methylethyl)propan-2-amine: Similar structure but with a different alkyl group.
1-(2-methoxyphenyl)-N-(1-methoxyethyl)propan-2-amine: Similar structure with a different substitution pattern.
1-(2-methoxyphenyl)-N-(1-methoxybutan-2-yl)propan-2-amine: Similar structure with a longer alkyl chain.
Uniqueness
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its methoxy groups and propan-2-amine backbone make it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(15-12(2)10-16-3)9-13-7-5-6-8-14(13)17-4/h5-8,11-12,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZLWPMZICJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(4-chlorophenoxy)phenyl]methyl]-3-fluoroaniline](/img/structure/B3853217.png)
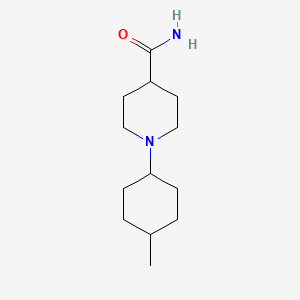
![N'-(2-bicyclo[2.2.1]heptanyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B3853233.png)
![1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853236.png)
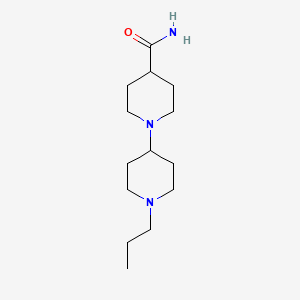
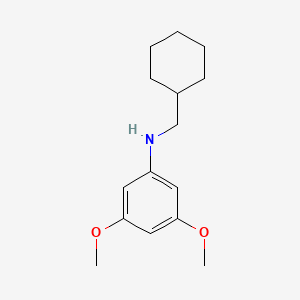
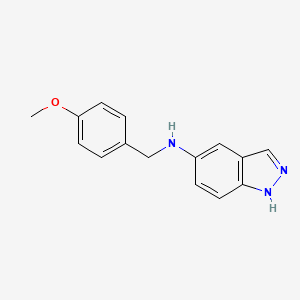
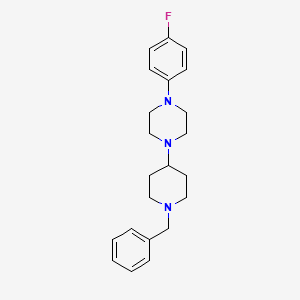
![N'-benzyl-N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B3853270.png)
![N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)
![N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-6-amine](/img/structure/B3853290.png)
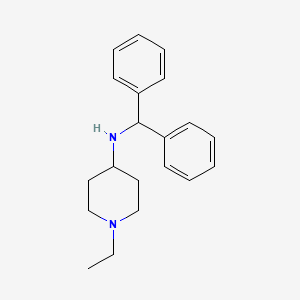

![1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)
